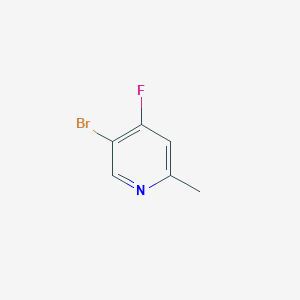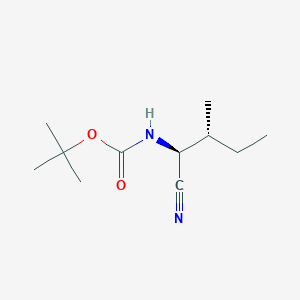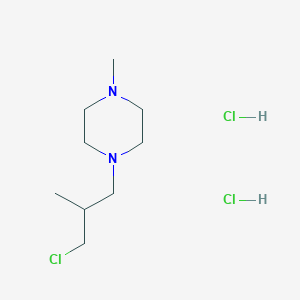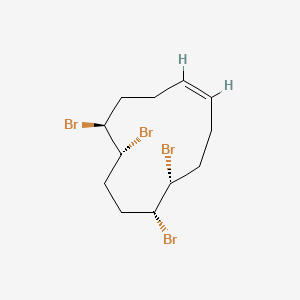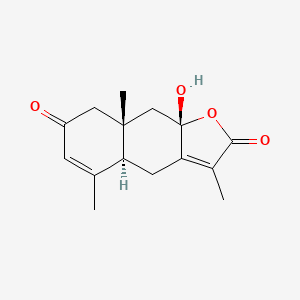
Chlorantholide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorantholide D is a natural organic compound belonging to the class of sesquiterpenoids. It is a secondary metabolite isolated from the aerial parts of the plant Chloranthus elatior, which is part of the Chloranthaceae family . This compound is known for its unique structure and potential biological activities.
Preparation Methods
Chlorantholide D is primarily obtained through extraction and purification from the plant Chloranthus elatior. The extraction process typically involves the use of organic solvents such as ethyl acetate or methanol . The plant material is subjected to solvent extraction, followed by solvent evaporation, crystallization, and purification steps to obtain high-purity this compound
Chemical Reactions Analysis
Chlorantholide D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chlorantholide D has garnered significant interest in scientific research due to its potential biological activities. It has been studied for its antimicrobial, anti-tumor, and anti-inflammatory properties . In chemistry, it serves as a model compound for studying sesquiterpenoid biosynthesis and structure-activity relationships. In biology and medicine, this compound is investigated for its potential therapeutic applications, including its ability to inhibit cell adhesion molecule expression and its cytotoxic effects on cancer cells . Additionally, it has shown promise in industrial applications, particularly in the development of natural product-based pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Chlorantholide D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . For instance, this compound has been shown to inhibit the activity of certain enzymes and receptors, leading to reduced inflammation and tumor growth . The exact molecular targets and pathways are still under investigation, but its ability to interact with multiple biological targets highlights its potential as a therapeutic agent.
Comparison with Similar Compounds
Chlorantholide D is part of a group of eudesmane-type sesquiterpenoid lactones, which includes similar compounds such as chlorantholides A, B, C, E, and F . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific hydroxyl and methoxy substituents, which contribute to its distinct biological activities . Compared to other sesquiterpenoids, this compound exhibits a broader range of biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4aR,8aR,9aS)-9a-hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-8-4-10(16)6-14(3)7-15(18)12(5-11(8)14)9(2)13(17)19-15/h4,11,18H,5-7H2,1-3H3/t11-,14+,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWZWOWOOCKAU-GLQYFDAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3(C2)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

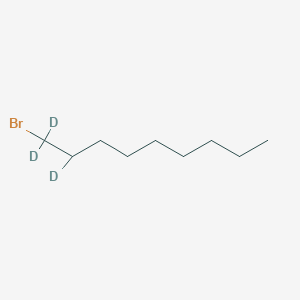
![isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/new.no-structure.jpg)
